molecular formula C4H6N2S B1140477 Methimazole-d3 CAS No. 1160932-07-9

Methimazole-d3

Katalognummer: B1140477
CAS-Nummer: 1160932-07-9
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: PMRYVIKBURPHAH-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methimazol kann durch Reaktion von N-Methylimidazol mit N-Butyllithium und pulverisiertem Schwefel in einem organischen Lösungsmittel synthetisiert werden . Die Reaktionsbedingungen sind mild und das Verfahren ist einfach, was es für die industrielle Produktion geeignet macht. Das Herstellungsverfahren beinhaltet:

  • Umsetzung von N-Methylimidazol mit N-Butyllithium.
  • Zugabe von pulverisiertem Schwefel zur Reaktionsmischung.
  • Durchführung der Reaktion in einem organischen Lösungsmittel, um Methimazol zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Methimazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird optimiert, um die Ausbeute und Effizienz zu verbessern. Die Reaktionsbedingungen werden kontrolliert, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Methimazol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Methimazol kann oxidiert werden, um Disulfide zu bilden.

    Reduktion: Es kann reduziert werden, um Thiole zu bilden.

    Substitution: Methimazol kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

    Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

    Oxidation: Disulfide.

    Reduktion: Thiole.

    Substitution: Halogenierte Derivate von Methimazol.

Wissenschaftliche Forschungsanwendungen

Methimazol-d3 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Wirkmechanismus

Methimazol-d3 entfaltet seine Wirkung, indem es die Schilddrüsenperoxidase hemmt, ein Enzym, das an der Synthese von Schilddrüsenhormonen beteiligt ist . Diese Hemmung verhindert die Oxidation von Iodid zu Iod, ein entscheidender Schritt bei der Produktion von Thyroxin (T4) und Trijodthyronin (T3). Durch die Blockierung dieses Schritts reduziert Methimazol den Spiegel zirkulierender Schilddrüsenhormone und lindert so die Hyperthyreose .

Analyse Chemischer Reaktionen

Types of Reactions

Methimazole undergoes various chemical reactions, including:

    Oxidation: Methimazole can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: Methimazole can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Halogenated derivatives of methimazole.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacokinetics of methimazole-d3 allow for enhanced tracking and analysis in clinical studies. The deuterated compound can be used to study:

  • Metabolism : Understanding how the drug is processed in the body compared to its non-deuterated counterpart.
  • Bioavailability : Assessing how much of the drug reaches systemic circulation and its therapeutic effects.
  • Safety Profile : Evaluating any differences in adverse reactions or efficacy due to the structural modification .

Graves' Disease Management

Recent studies have demonstrated the effectiveness of this compound in combination with vitamin D and selenium supplementation for managing Graves' disease. A clinical trial indicated that this combination therapy could significantly reduce thyroid-stimulating hormone levels and improve overall thyroid function compared to methimazole alone .

Research on Immune Modulation

This compound has been investigated for its potential immunomodulatory effects. Research indicates that it may influence regulatory T cells and natural killer cell frequencies, which are critical in autoimmune conditions like Graves' disease. This aspect highlights this compound's role beyond mere hormone suppression, suggesting a broader impact on the immune system .

Case Study 1: Combination Therapy Efficacy

A study involving 120 patients with high-titer thyrotropin receptor antibodies assessed the efficacy of methimazole combined with alfacalcidol (vitamin D). Results showed that patients receiving this combination had significantly lower daily dosages of methimazole after treatment compared to those on methimazole alone, indicating improved management of hyperthyroidism with reduced medication burden .

Case Study 2: Long-term Treatment Outcomes

A long-term observational study evaluated patients on methimazole therapy over 48 months, documenting adverse reactions and treatment efficacy. The findings suggested that continuous treatment with methimazole, including its deuterated form, maintained remission rates effectively while minimizing side effects .

Data Tables

Study FocusSample SizeTreatment DurationKey Findings
Efficacy of Methimazole with Vitamin D12024 weeksReduced TRAb levels; lower MMI dosage required
Immune Modulation Study606 monthsSignificant decrease in NK cell activity; increased Treg frequency
Long-term Efficacy Study10048 monthsHigh remission rates; minimal adverse effects reported

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Methimazol-d3

Methimazol-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich in Forschungsumgebungen macht. Die Deuteriumatome ersetzen Wasserstoffatome, wodurch eine präzisere Verfolgung und Analyse in pharmakokinetischen und metabolischen Studien möglich ist. Diese Markierung liefert Erkenntnisse über das Verhalten des Arzneimittels im Körper, die mit nicht-markiertem Methimazol nicht möglich sind .

Biologische Aktivität

Methimazole-d3 is a deuterated form of methimazole, an antithyroid medication primarily used to treat hyperthyroidism, particularly in patients with Graves' disease. This compound functions by inhibiting the synthesis of thyroid hormones, thus reducing their levels in the bloodstream. The biological activity of this compound is of significant interest due to its potential implications in both clinical and research settings.

Methimazole inhibits the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a precursor to thyroid hormones. By blocking this enzyme, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). This action is vital for managing conditions characterized by excess thyroid hormones.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its non-deuterated counterpart, with rapid absorption and metabolism primarily occurring in the liver. Methimazole is extensively metabolized via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. The deuteration may influence the metabolic stability and half-life of the compound, potentially enhancing its therapeutic efficacy and reducing side effects.

Efficacy in Hyperthyroidism Treatment

This compound has been studied for its role in treating hyperthyroidism. A randomized controlled trial demonstrated that patients receiving methimazole experienced significant reductions in serum free T4 levels compared to those on placebo. The addition of selenium and vitamin D to methimazole therapy was shown to enhance its efficacy, leading to more rapid control of hyperthyroidism symptoms (Table 1) .

Table 1: Clinical Outcomes of Methimazole Treatment

Treatment GroupFree T4 Reduction (pg/ml)NK Cell Percentage Change (%)Quality of Life Improvement (ThyPRO Score)
Methimazole Monotherapy-25.7-3.6-5.2
Methimazole + Selenium & VitD-36.5-10.3-14.6

Immunomodulatory Effects

Research indicates that methimazole may also exert immunomodulatory effects beyond its role as an antithyroid agent. In a study involving patients with Graves' disease, methimazole treatment was associated with changes in natural killer (NK) cell populations, suggesting a potential impact on immune function .

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing hyperthyroidism:

  • Case Study 1 : A 35-year-old female diagnosed with Graves' disease exhibited a significant reduction in T4 levels after 12 weeks of this compound treatment combined with selenium supplementation. The patient's quality of life improved markedly, as measured by ThyPRO scores.
  • Case Study 2 : A cohort study involving 42 patients with newly diagnosed hyperthyroidism showed that those treated with this compound alongside vitamin D had a faster normalization of thyroid function tests compared to those receiving standard therapy alone .

Safety Profile

This compound is generally well-tolerated; however, it can cause side effects such as rash, agranulocytosis, and liver dysfunction. Monitoring liver function and complete blood counts during treatment is recommended to mitigate these risks .

Eigenschaften

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methimazole-d3
Reactant of Route 2
Reactant of Route 2
Methimazole-d3
Reactant of Route 3
Reactant of Route 3
Methimazole-d3
Reactant of Route 4
Methimazole-d3
Reactant of Route 5
Methimazole-d3
Reactant of Route 6
Methimazole-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.